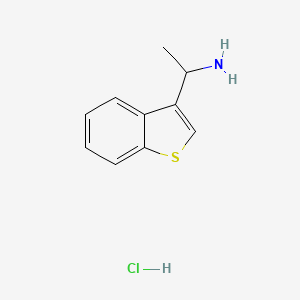

![molecular formula C11H14ClNO B2603815 (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide CAS No. 1687750-35-1](/img/structure/B2603815.png)

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

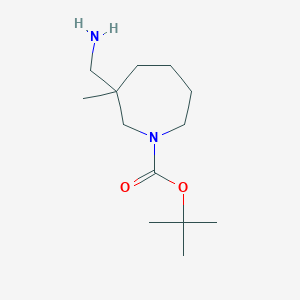

“(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide” is a compound with the CAS Number: 1687750-35-1. It has a molecular weight of 211.69 and its IUPAC name is (S)-2-chloro-N-(®-1-phenylethyl)propanamide . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.69 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Material Science

- Organic Nonlinear Optical Materials : Research has shown the synthesis and characterization of compounds structurally related to "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" for their potential use in organic electro-optic and nonlinear optical materials. The studies involve the growth of single crystals by slow evaporation techniques and their characterization by various spectroscopic methods, demonstrating their applications in photonics and optoelectronics (Prabhu & Rao, 2000; Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).

Synthesis and Bioactivity

Antinociceptive Activity : A study focused on the synthesis of propanamide derivatives and tested their antinociceptive activity, comparing them with standards such as dipyrone and aspirin. This research indicates the potential for compounds with similar structures in the development of new analgesics (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

Tyrosinase and Melanin Inhibitors : Another study synthesized N-(substituted-phenyl)-propanamides and evaluated their inhibitory potential against mushroom tyrosinase. This work underscores the utility of such compounds in developing treatments for conditions like hyperpigmentation, indicating a possible research application for "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" in dermatology and cosmetic science (Raza et al., 2019).

Chemical Analysis and Characterization

- Structural and Vibrational Studies : Research involving quantum chemical analysis and vibrational studies of structurally similar propanamides provides insights into their electronic properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of the activity of compounds like "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" and designing new drugs or materials (Pandey et al., 2020).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXOZATHLLEEQ-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

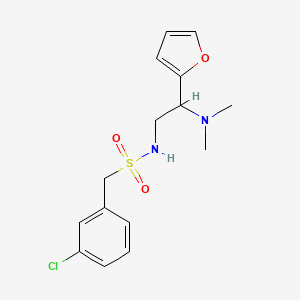

![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)

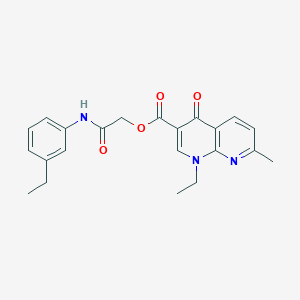

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

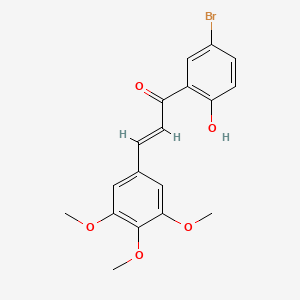

![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)

![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)